Home > Products > Screening Compounds P138115 > N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide -

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Catalog Number: EVT-4291142
CAS Number:
Molecular Formula: C21H15N3O5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

Compound Description: MK-4305 is a potent dual orexin receptor antagonist. It exhibits excellent in vivo efficacy and improved pharmacokinetics compared to earlier analogs. This compound is currently being evaluated in Phase III clinical trials for the treatment of primary insomnia. []

Relevance: MK-4305 shares a structural resemblance to N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide through the presence of the 1,3-benzoxazole moiety. This shared heterocyclic structure suggests potential similarities in their chemical properties and potential biological activities. []

2. N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide [, , , ]

Compound Description: This compound is a key component in combinations investigated for the treatment of prostate cancer. It demonstrates synergistic effects when combined with LHRH analogs and/or bisphosphonates, particularly in inhibiting bone and soft tissue metastases. [, , , ]

Relevance: While not directly containing a benzoxazole ring, this compound shares a structural similarity with N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide through its amide linkage to a substituted phenyl ring. This structural motif suggests potential commonalities in their binding affinities or interactions with biological targets. [, , , ]

3. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) [, ]

Compound Description: AC220 is a highly potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3). It exhibits favorable oral pharmacokinetic properties and has demonstrated a desirable safety profile in humans. AC220 is currently undergoing phase II clinical trials for potential use in treating AML. [, ]

Relevance: AC220, although structurally distinct from N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide, highlights the biological relevance of targeting specific kinases like FLT3 in cancer therapy. This comparison emphasizes the importance of exploring diverse chemical scaffolds, including benzoxazole derivatives, for developing novel anticancer agents. [, ]

4. 4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxyphenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone []

Compound Description: This compound serves as a key intermediate in synthesizing a series of novel tri(1,3,4-oxadiazole) derivatives. The synthesized derivatives are proposed to possess potential biological activities, although specific details about their properties are not elaborated upon in the provided abstract. []

Relevance: This complex molecule, while not containing the benzoxazole structure, emphasizes the recurring use of heterocyclic systems like 1,3,4-oxadiazole in conjunction with substituted phenyl rings. This parallel with N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide underscores the significance of these structural motifs in medicinal chemistry and drug design. []

5. 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one []

Compound Description: This compound acts as a novel azo-dye ligand and forms complexes with Cu(II), Co(II), and Ni(II). Notably, the metal complexes exhibit superior antibacterial activity compared to the free ligand. They also demonstrate significant cleavage activity against supercoiled pUC18 DNA and exhibit promising anticancer properties against K562, A549, and MDA-MB-231 cell lines. []

Relevance: This compound shares a structural similarity with N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide through the presence of a substituted benzothiazole ring, a close analog of the benzoxazole moiety. This structural resemblance highlights the potential for these heterocyclic systems to contribute to biological activities, particularly in the context of antimicrobial and anticancer properties. []

6. (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates [, , , ]

Compound Description: This class of compounds has been investigated for its potential as ferroelectric liquid crystal materials. The 1,3-dioxane ring within their structure is suggested to be more conducive to the transition from the SmA to SmC* phase compared to analogous 1,3-oxathiane or 1,3-dithiane compounds. [, , , ]

Relevance: These compounds, while not directly related to the chemical structure of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide, highlight the importance of exploring different ring systems and substituents in material science and potentially medicinal chemistry. The research on these compounds illustrates how subtle structural variations can significantly impact a molecule's physical and potentially biological properties. [, , , ]

Properties

Product Name

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

IUPAC Name

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H15N3O5/c1-28-15-10-11-19-17(12-15)23-21(29-19)13-6-8-14(9-7-13)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

MIDNHQUBYMGRID-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.